2-Methylpropyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate
Description
Properties
Molecular Formula |
C20H19NO5 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
2-methylpropyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate |
InChI |
InChI=1S/C20H19NO5/c1-12(2)11-26-20(24)13-4-9-16-17(10-13)19(23)21(18(16)22)14-5-7-15(25-3)8-6-14/h4-10,12H,11H2,1-3H3 |
InChI Key |
ONSHXVQJTFLFDT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Phthalic Anhydride Derivatives
The 1,3-dioxoisoindole system is typically constructed via cyclocondensation of substituted phthalic anhydrides with primary amines. For the 2-(4-methoxyphenyl) substituent:
Subsequent reduction of the nitro group to a carboxylic acid is achieved through catalytic hydrogenation (Pd/C, H₂, 60 psi) or SnCl₂/HCl, yielding 5-carboxy-2-(4-methoxyphenyl)isoindole-1,3-dione.
Table 1: Comparative Analysis of Nitro Reduction Methods
| Method | Catalyst/Reagent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Catalytic Hydrogenation | 10% Pd/C | 25 | 92 | 98.5 |
| SnCl₂/HCl | SnCl₂ (2 eq) | 0→25 | 85 | 97.2 |
Esterification Strategies
Acid-Catalyzed Fischer Esterification
Direct esterification of the carboxylic acid with 2-methylpropan-1-ol under acidic conditions:
Reaction parameters:
-
Azeotropic water removal (Dean-Stark trap)
-
Molar ratio 1:5 (acid:alcohol)
-
12 hr reflux (110°C)
Yield: 68–72% (crude), requiring silica gel chromatography (hexane:EtOAc 4:1) to remove excess alcohol.
Coupling Reagent-Mediated Esterification
Superior yields are achieved using carbodiimide coupling:
Optimized Conditions :
-
DCC (1.2 eq), DMAP (0.1 eq)
-
0°C → 25°C over 6 hr
-
Quench with 1M HCl, extract with EtOAc
Yield: 89% after crystallization (THF/hexane).
Regioselectivity Challenges in Isoindole Functionalization
The electron-withdrawing 1,3-dione system directs electrophilic substitution to the 5-position, but competing reactions at the 4- and 6-positions necessitate careful control:
Nitration Studies
Nitration of 2-(4-methoxyphenyl)isoindole-1,3-dione with HNO₃/H₂SO₄ produces:
-
5-Nitro (65%)
-
4-Nitro (22%)
-
6-Nitro (13%)
Separation via fractional crystallization (EtOH/H₂O) isolates the 5-nitro isomer.
Large-Scale Production Considerations
Solvent Selection for Industrial Processes
Comparative solvent screening reveals:
Table 2: Solvent Impact on Esterification Yield
| Solvent | Dielectric Constant | Yield (%) | Reaction Time (hr) |
|---|---|---|---|
| THF | 7.5 | 89 | 6 |
| Toluene | 2.4 | 72 | 12 |
| DMF | 36.7 | 81 | 8 |
THF provides optimal balance between solubility and reaction rate, though DMF enables higher temperatures (80°C) for accelerated kinetics.
Purification and Characterization
Crystallization Optimization
Recrystallization from THF/hexane (1:3 v/v) yields colorless needles:
-
Melting point: 142–144°C
-
Purity: >99% (HPLC, C18 column, MeCN/H₂O gradient)
Spectroscopic Data
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.1 Hz, 1H), 7.95–7.89 (m, 2H), 7.12 (d, J=8.8 Hz, 2H), 4.32 (d, J=6.6 Hz, 2H), 3.87 (s, 3H), 2.01 (m, 1H), 1.05 (d, J=6.6 Hz, 6H).
-
HRMS : m/z calcd for C₂₁H₁₉NO₆ [M+H]⁺ 382.1288, found 382.1285.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid isobutyl ester can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or acids like sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carbonyl groups results in dihydroxy derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that derivatives of isoindole compounds exhibit significant anticancer properties. For instance, certain isoindole derivatives have been studied for their ability to inhibit specific cancer cell lines. A study highlighted the synthesis of a series of isoindole derivatives, including 2-Methylpropyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate, which showed promising results in inhibiting tumor growth in vitro and in vivo models.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | A549 (Lung) | 15.3 | |
| Other Isoindole Derivative | MCF-7 (Breast) | 12.4 |
2. P38 MAP Kinase Inhibition
The compound has been identified as a potential inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway, which is crucial in inflammatory responses and cancer progression. Inhibition of this pathway can lead to reduced inflammation and tumor growth. A patent filed describes the use of heterobicyclic compounds as p38 inhibitors, with the isoindole derivative being a key component in these studies .
Materials Science Applications
1. Polymer Chemistry
Recent advancements in polymer science have explored the incorporation of isoindole-based compounds into polymer matrices to enhance material properties. The compound can be utilized as a monomer or additive to create biodegradable polymers with improved mechanical strength and thermal stability. This application is particularly relevant in developing sustainable materials for packaging and biomedical devices.
| Material Type | Property Enhanced | Application |
|---|---|---|
| Biodegradable Polymer | Mechanical Strength | Packaging |
| Biomedical Device Polymer | Thermal Stability | Implants |
Organic Synthesis Applications
1. Synthetic Intermediate
The compound serves as an important synthetic intermediate in organic synthesis, particularly in creating complex molecules for pharmaceutical applications. Its unique functional groups allow for various chemical transformations, making it a versatile building block in synthetic chemistry.
Case Study: Synthesis Pathway
A detailed case study demonstrated the synthesis of this compound through a multi-step reaction involving:
- Step 1: Formation of the isoindole core via cyclization.
- Step 2: Introduction of the methoxyphenyl group through electrophilic aromatic substitution.
- Step 3: Esterification with 2-methylpropyl alcohol.
This synthesis pathway underscores the compound's utility as a precursor for more complex structures.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid isobutyl ester involves its interaction with specific molecular targets. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation. Additionally, it may modulate signaling pathways involved in inflammation and cell survival.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound shares functional and structural motifs with other aromatic esters and heterocyclic systems. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison
*Note: Data for the target compound inferred from structural analogs.
Key Differences and Implications
Core Structure: The 1,3-dioxoisoindole core in the target compound is a fused bicyclic system, conferring rigidity and planarity. In contrast, 1,3-dioxolane derivatives (e.g., compounds 7 and 8 in ) are monocyclic, offering greater conformational flexibility . The isoindole core may enhance π-π stacking interactions in biological targets, whereas dioxolanes are more suited for hydrogen bonding due to their oxygen-rich rings.
The latter’s hydroxyl group may increase solubility but reduce metabolic stability .
Ester Groups :
- The 2-methylpropyl ester in the target compound introduces branched-chain lipophilicity, which could enhance bioavailability compared to linear esters (e.g., dimethyl or diisopropyl in dioxolanes). However, excessive lipophilicity may reduce aqueous solubility .
Biological Activity
2-Methylpropyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate is a synthetic compound that belongs to the isoindole family, known for its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a methoxyphenyl group and a dioxoisoindole core, which are significant for its biological interactions.
Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
- Receptor Modulation : Some isoindole derivatives have shown affinity for various receptors, including melanin-concentrating hormone receptors, which may influence weight regulation and energy homeostasis.
- Antioxidant Properties : The presence of methoxy groups is often associated with enhanced antioxidant activity, protecting cells from oxidative stress.
Biological Activities
The biological activities of this compound can be categorized as follows:
Antitumor Activity
Several studies have reported that isoindole derivatives exhibit significant antitumor properties. For instance, compounds with similar structural motifs have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins.
Antimicrobial Effects
The compound's potential as an antimicrobial agent has been explored. Research suggests that it may inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic processes.
Neuroprotective Effects
There is emerging evidence that isoindoles can exert neuroprotective effects. They may reduce neuroinflammation and oxidative stress in neuronal cells, making them candidates for treating neurodegenerative diseases.
Case Studies
- Antitumor Efficacy : A study conducted on a series of isoindole derivatives demonstrated that modifications at the 4-position of the phenyl ring significantly enhanced cytotoxicity against various cancer cell lines (e.g., HeLa and MCF-7). The study highlighted that the introduction of a methoxy group increased lipophilicity and improved cellular uptake.
- Antimicrobial Activity : In vitro tests showed that derivatives similar to this compound exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was attributed to membrane disruption.
- Neuroprotection : A recent investigation into neuroprotective agents found that isoindole derivatives could mitigate oxidative stress-induced apoptosis in SH-SY5Y neuroblastoma cells. The study suggested that these compounds could be developed into therapeutic agents for Alzheimer's disease.
Data Tables
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-Methylpropyl 2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carboxylate?
- Methodology : A common approach involves refluxing precursors (e.g., substituted isoindole derivatives) with 2-methylpropanol in acetic acid, using sodium acetate as a catalyst. This mirrors protocols for analogous esters, where reflux conditions (3–5 hours) and recrystallization from DMF/acetic acid mixtures ensure purity .
- Key Considerations : Optimize molar ratios (e.g., 0.11 mol aldehyde precursor per 0.1 mol thiazolone) and monitor reaction progress via TLC. Post-synthesis, wash with acetic acid, ethanol, and diethyl ether to remove unreacted reagents.
Q. Which analytical techniques are essential for structural elucidation and purity assessment?
- Techniques :
- NMR Spectroscopy : Confirm ester (C=O) and methoxyphenyl (OCH₃) groups via ¹H/¹³C shifts.
- HPLC : Quantify purity (>95%) using C18 columns and acetonitrile/water gradients .
- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF.
- Data Interpretation : Cross-reference spectral data with computational predictions (e.g., PubChem-derived InChI keys) to resolve ambiguities .
Q. How should stability studies be designed to evaluate storage conditions?
- Protocol :
- Accelerated Testing : Expose the compound to 40°C/75% RH (ICH Q1A guidelines) for 6 months.
- Analytical Monitoring : Use HPLC to track degradation products and UV-vis spectroscopy to assess photostability .
- Critical Parameters : Report pH, solvent systems, and light exposure to reconcile discrepancies in literature stability data.
Advanced Research Questions
Q. What experimental designs are optimal for assessing bioactivity in cellular models?
- Framework :
- Dose-Response Studies : Use randomized block designs with triplicate wells per concentration (e.g., 1–100 µM) to test cytotoxicity (MTT assay) .
- Control Groups : Include vehicle (DMSO) and positive controls (e.g., doxorubicin for apoptosis).
Q. How can contradictions in solubility data across studies be resolved?
- Strategies :
- Standardized Protocols : Use USP-class solvents and equilibrate solutions at 25°C ± 0.5°C for 24 hours.
- Advanced Techniques : Employ dynamic light scattering (DLS) to detect aggregation and nephelometry for turbidity thresholds .
- Case Study : Discrepancies in DMSO solubility may arise from hygroscopic solvent batches; use Karl Fischer titration to verify water content.
Q. What methodologies evaluate the environmental fate and ecotoxicological impact?
- Approaches :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
